molecular formula C18H21NO2S B2386799 N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049525-94-1

N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2386799
CAS No.: 1049525-94-1
M. Wt: 315.43
InChI Key: YWXFOGCLLWSEET-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core substituted with a 3-methoxybenzyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopentanecarboxamide Core:

    Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzyl moiety is replaced by the cyclopentanecarboxamide core.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophen-2-yl halide and a suitable organometallic reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiophenyl moieties, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, organometallic reagents, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.

    N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of cyclopentane.

    N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of cyclopentane.

Uniqueness

N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide core with 3-methoxybenzyl and thiophen-2-yl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-15-7-4-6-14(12-15)13-19-17(20)18(9-2-3-10-18)16-8-5-11-22-16/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXFOGCLLWSEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2(CCCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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